2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
Brand Name: Vulcanchem
CAS No.: 937602-94-3
VCID: VC4940145
InChI: InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12/h2-4,9H,5,15H2,1H3
SMILES: CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N
Molecular Formula: C10H11F4NO
Molecular Weight: 237.198

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

CAS No.: 937602-94-3

Cat. No.: VC4940145

Molecular Formula: C10H11F4NO

Molecular Weight: 237.198

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline - 937602-94-3

Specification

CAS No. 937602-94-3
Molecular Formula C10H11F4NO
Molecular Weight 237.198
IUPAC Name 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
Standard InChI InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12/h2-4,9H,5,15H2,1H3
Standard InChI Key XOKZXBIERVEWBO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a methyl group at the 2-position and a 2,2,3,3-tetrafluoropropoxy group at the 4-position (Figure 1). The fluorine atoms introduce strong electronegativity and lipophilicity, while the methyl group contributes steric bulk. The IUPAC name is 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline, and its SMILES notation is CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H11F4NO\text{C}_{10}\text{H}_{11}\text{F}_{4}\text{NO}
Molecular Weight237.198 g/mol
CAS Number937602-94-3
SMILESCC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N
InChI KeyXOKZXBIERVEWBO-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline involves multi-step organic transformations. A plausible pathway includes:

  • Etherification: Reaction of 4-amino-2-methylphenol with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base (e.g., K2_2CO3_3) to form the tetrafluoropropoxy linkage.

  • Purification: Column chromatography or recrystallization to isolate the product.

Reaction conditions typically employ solvents like toluene or heptane and temperatures ranging from 0°C to 100°C. The use of copper powder as a catalyst has been reported in analogous syntheses of fluorinated anilines .

Hydrochloride Salt Formation

The hydrochloride salt (CAS No. 1458615-91-2) is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with enhanced solubility in polar solvents. Its molecular formula is C10H12ClF4NO\text{C}_{10}\text{H}_{12}\text{ClF}_{4}\text{NO}, and the addition of HCl increases the molecular weight to 273.66 g/mol.

Table 2: Comparison of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC10H11F4NO\text{C}_{10}\text{H}_{11}\text{F}_{4}\text{NO}C10H12ClF4NO\text{C}_{10}\text{H}_{12}\text{ClF}_{4}\text{NO}
Molecular Weight237.198 g/mol273.66 g/mol
SolubilityNot availableEnhanced in polar solvents

Applications in Medicinal Chemistry

CFTR Channel Modulation

Fluorinated anilines are known to interact with the cystic fibrosis transmembrane conductance regulator (CFTR). While direct evidence for this compound is lacking, structural analogs like 4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride exhibit ion channel activity, suggesting potential therapeutic utility in cystic fibrosis.

Material Science Applications

Fluorinated Polymers

The tetrafluoropropoxy group improves thermal stability and chemical resistance, making the compound a candidate monomer for high-performance polymers. Applications in coatings and electronics are plausible, though specific studies are needed.

Liquid Crystals

Fluorinated aromatic amines are precursors for liquid crystal materials. The rigid aniline core and flexible fluorinated chain could enable mesophase formation, useful in display technologies.

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